Lipophilicity (LogP) Differentiation vs. Mono-Halogenated and 4-Chloro-Phenylsulfonyl Analogs
The target compound exhibits a consensus LogP range of approximately 3.28–4.17 (ACD-calculated LogP 4.17 per Chemsrc; computational LogP 3.2799 per ChemScene), positioning it in a moderately lipophilic range suitable for passive membrane permeability while avoiding excessive hydrophobicity associated with promiscuous binding or poor solubility . The mono-chloro analog N-(3-chlorophenyl)benzenesulfonamide records a lower ACD/LogP of 3.61 (ΔLogP –0.56 vs. target upper value), attributable to the absence of the 4-fluoro substituent . The mono-fluoro analog N-(4-fluorophenyl)benzenesulfonamide records LogP 3.78 (ΔLogP –0.39 vs. target upper value) [1]. The 4-chloro-phenylsulfonyl analog 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide records a substantially elevated cLogP of 4.544 (ΔLogP +0.37 to +1.26 vs. target), shifting well above typical lead-like criteria [2]. The dual-halogen 3-chloro-4-fluoro pattern thus confers a distinct and predictable lipophilicity window not achievable with single-halogen or ring-extended variants.
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 3.2799 (computational) to 4.17 (ACD-predicted) |
| Comparator Or Baseline | N-(3-chlorophenyl)benzenesulfonamide LogP 3.61; N-(4-fluorophenyl)benzenesulfonamide LogP 3.78; 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide cLogP 4.544 |
| Quantified Difference | Target exceeds mono-chloro by +0.56; exceeds mono-fluoro by +0.39; is below 4-chloro-phenylsulfonyl analog by –0.37 to –1.26 (LogP units) |
| Conditions | ACD/LogP prediction (Chemsrc); computational LogP (ChemScene); cLogP (PMC Table 5) |
Why This Matters
Lipophilicity is a primary determinant of compound solubility, membrane permeability, and off-target risk in screening cascades; the target compound's intermediate LogP differentiates it from both overly hydrophilic mono-halogen and overly lipophilic 4-chloro-phenylsulfonyl analogs.
- [1] MolBase. N-(4-Fluorophenyl)benzenesulfonamide (CAS 312-63-0). LogP: 3.7803. http://www.molbase.cn/en/cas-312-63-0.html View Source
- [2] PMC Table 5 (PMC3700734). 4-Chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide: cLogP 4.544, MW 320.17. https://pmc.ncbi.nlm.nih.gov/articles/PMC3700734/table/T5/ View Source
